Hexaazane

Description

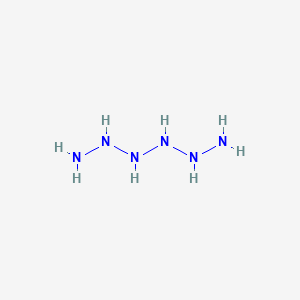

Hexaazane (N₆H₈) is a member of the acyclic saturated hydronitrogen series, known as azanes, with the general formula NₙHₙ₊₂ . It consists of six nitrogen atoms linked by single bonds and eight hydrogen atoms. The nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, where the prefix "hexa-" denotes six nitrogen atoms, and the suffix "-azane" defines the hydronitrogen structure . This compound is part of a homologous series that includes smaller azanes like diazane (hydrazine, N₂H₄) and triazane (N₃H₅), as well as larger homologs such as heptazane (N₇H₉) .

Key characteristics of this compound include:

- Molecular formula: N₆H₈

- Molecular weight: 112.14 g/mol

- Structure: A linear or branched chain of six nitrogen atoms with terminal hydrogen atoms.

Properties

CAS No. |

50511-61-0 |

|---|---|

Molecular Formula |

H8N6 |

Molecular Weight |

92.10 g/mol |

InChI |

InChI=1S/H8N6/c1-3-5-6-4-2/h3-6H,1-2H2 |

InChI Key |

HVPXFUWOXUHAFG-UHFFFAOYSA-N |

Canonical SMILES |

NNNNNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaazane can be synthesized through various methods, although detailed synthetic routes are not extensively documented. One common approach involves the reaction of ammonia with nitrogen-rich compounds under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the N-N bonds .

Industrial Production Methods: Industrial production of this compound is not well-established due to its limited commercial applications. potential methods could involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Hexaazane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various nitrogen oxides.

Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.

Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.

Reduction: Ammonia and other nitrogen-hydrogen compounds.

Substitution: Various substituted nitrogen compounds depending on the reagents used.

Scientific Research Applications

Chemistry: It can be used as a precursor for synthesizing other nitrogen-rich compounds.

Biology: Hexaazane derivatives may have potential as bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of hexaazane involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The nitrogen atoms in this compound can also act as electron donors, facilitating various chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Properties of Azanes

Key Findings:

Stability: Smaller azanes like diazane (hydrazine) are well-studied but highly reactive and explosive. This compound, with a longer nitrogen chain, exhibits relatively higher stability under controlled conditions, making it suitable for applications requiring non-explosive reducing agents . Triazane and tetraazane are less stable due to weaker N–N bonds, limiting their practical use .

Reactivity :

- This compound’s reactivity is influenced by its ability to donate hydrogen atoms in reducing environments. Unlike hydrazine, which readily decomposes into ammonia and nitrogen gas, this compound’s decomposition pathways are slower, favoring its use in precision engineering .

Applications: Hydrazine: Widely used in rocket fuels and pharmaceuticals but restricted by safety concerns. this compound: Emerging role in MEMS technology due to its balanced stability and reducing capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.